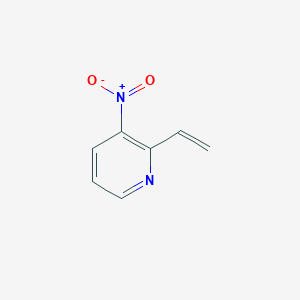

3-Nitro-2-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJTRRYCNYUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473980 | |

| Record name | 3-Nitro-2-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-83-7 | |

| Record name | 3-Nitro-2-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Nitrated Pyridine Derivatives in Heterocyclic Chemistry

Nitrated pyridine (B92270) derivatives are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules. ntnu.nomatanginicollege.ac.in The introduction of a nitro group into the pyridine ring significantly alters its electronic properties, facilitating various chemical transformations. nih.govmdpi.com This electron-withdrawing group enhances the pyridine ring's susceptibility to nucleophilic attack, enabling reactions that are otherwise difficult to achieve. matanginicollege.ac.innih.gov This reactivity is crucial for constructing new carbon-carbon and carbon-heteroatom bonds, which is fundamental to developing novel compounds.

The presence of the nitro group can direct the regioselectivity of substitution reactions, allowing for precise control over the final molecular architecture. evitachem.com Furthermore, the nitro group itself can be chemically modified, for instance, through reduction to an amino group, which opens up additional pathways for functionalization. The strategic placement of the nitro group, as seen in 3-nitro-2-vinylpyridine, creates a unique electronic environment that influences the reactivity of other substituents on the pyridine ring. nih.gov

Strategic Importance of the Vinyl Moiety in Pyridine Scaffolds

The vinyl group attached to a pyridine (B92270) scaffold is of significant strategic importance in organic synthesis. This functional group serves as a versatile handle for a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. researchgate.net The ability of the vinyl group to participate in these reactions allows for the construction of complex molecular architectures and the synthesis of functional polymers. researchgate.netnih.gov

In the context of 3-nitro-2-vinylpyridine, the vinyl moiety's reactivity is modulated by the electron-withdrawing nitro group, which enhances its electrophilicity. evitachem.com This makes the vinyl group more susceptible to nucleophilic addition reactions. The vinyl group's presence enables the creation of polymers with pyridine units in the side chain, which have applications in materials science as coatings, adhesives, and specialty polymers. researchgate.net Furthermore, the vinyl group can undergo various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to form complex heterocyclic systems. researchgate.netwikipedia.org

Rationale for Dedicated Investigation of 3 Nitro 2 Vinylpyridine

The dedicated investigation of 3-nitro-2-vinylpyridine is driven by the unique combination of the nitro and vinyl functional groups on the pyridine (B92270) ring. This specific arrangement of substituents creates a molecule with a distinct reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group at the 3-position significantly influences the electronic properties of the vinyl group at the 2-position, enhancing its reactivity towards nucleophiles and in polymerization processes. evitachem.com

Researchers are particularly interested in exploring the regioselective reactions of this compound. For instance, studies have shown that the nitro group can be selectively substituted by sulfur nucleophiles, leaving the vinyl group intact for further transformations. nih.gov This orthogonality in reactivity is highly desirable in multi-step organic synthesis.

Below is a table summarizing some of the key chemical properties of 3-Nitro-2-vinylpyridine:

| Property | Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| CAS Number | 150281-83-7 |

| Appearance | Typically a yellowish liquid or solid |

This data is compiled from multiple sources. evitachem.com

Current Landscape and Emerging Research Directions for 3 Nitro 2 Vinylpyridine

Synthesis of Key Intermediates

The preparation of appropriately substituted pyridine (B92270) precursors is a critical first step in the synthesis of 3-nitro-2-vinylpyridine. The reactivity and substitution pattern of these intermediates dictate the efficiency of subsequent transformations.

Synthesis of 2-Chloro-3-nitropyridine and Analogues

2-Chloro-3-nitropyridine is a versatile and widely utilized intermediate in the synthesis of various pyridine derivatives. Its preparation is often a crucial starting point for more complex molecules.

One common method for the synthesis of 2-chloro-3-nitropyridine involves a two-step process starting from 2-hydroxypyridine (B17775). guidechem.com The initial step is the nitration of 2-hydroxypyridine to yield 3-nitro-2-pyridone. This is followed by a chlorination reaction, which replaces the hydroxyl group with a chlorine atom, affording 2-chloro-3-nitropyridine. guidechem.comgoogle.com

An alternative approach begins with 2-aminopyridine (B139424). This starting material can be converted to 2-chloro-5-methyl-3-nitropyridine, which can then be oxidized to the corresponding carboxylic acid. nih.gov This method highlights the adaptability of synthetic routes based on commercially available precursors.

The reactivity of 2-chloro-3-nitropyridine is characterized by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group. This makes the chlorine atom susceptible to nucleophilic substitution, a key reaction for introducing further functionality. For instance, it readily reacts with primary amines to form 2-aminopyridine intermediates, which can be further elaborated. guidechem.com

The table below summarizes a selection of synthetic transformations starting from 2-chloro-3-nitropyridine.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Hydroxypyridine | 1. H₂SO₄, HNO₃/H₂O, 18 hours, 60°C; 2. SOCl₂, N,N-dimethylformamide, 3 hours, 110°C | 2-Chloro-3-nitropyridine | Not specified | guidechem.com |

| N-Methyl-3-nitro-2-pyridone | Triphosgene, 130°C, then 40% NaOH | 2-Chloro-3-nitropyridine | 93% | google.com |

| 2-Chloro-3-nitropyridine | Substituted aniline, ethylene (B1197577) glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94% | guidechem.com |

| 2-Chloro-3-nitropyridine | Piperazine, then aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Not specified | nih.gov |

Synthesis of 2-Methyl-3-nitropyridine (B124571) Derivatives

The synthesis of 2-methyl-3-nitropyridine derivatives is another important pathway, as the methyl group can be subsequently functionalized to form the desired vinyl group.

Researchers have focused on developing efficient and reliable methods for the synthesis of 2-methyl-3-nitropyridines. A common and effective route starts from commercially available 2-chloro-3-nitropyridines. nih.gov This transformation is typically achieved through a reaction with a malonic ester, such as diethyl malonate, in the presence of a base like sodium hydride, followed by acidic hydrolysis and decarboxylation. nih.govresearchgate.net This two-step, one-pot procedure has been demonstrated to be a reliable method for obtaining 2-methyl-3-nitropyridines. researchgate.net

The reaction conditions for these transformations have been optimized to improve yields and simplify procedures. For instance, the use of potassium carbonate as a base in anhydrous tetrahydrofuran (B95107) (THF) with diethyl malonate has been reported as an effective system. researchgate.net

The following table outlines a synthetic approach to 2-methyl-3-nitropyridines.

| Starting Material | Reagents and Conditions | Intermediate | Product | Reference |

| 2-Chloro-3-nitropyridines | Diethyl malonate, NaH, anhydrous THF | Diethyl 2-((3-nitropyridin-2-yl)malonate) | 2-Methyl-3-nitropyridines | nih.gov |

The introduction of functional groups onto the pyridine ring is a key strategy for facilitating the synthesis of complex pyridine derivatives. The nitro group, in particular, plays a significant role in activating the pyridine ring for various chemical transformations. nih.gov

One important reaction of 2-methyl-3-nitropyridines is their condensation with aromatic aldehydes to form 2-styrylpyridines. This reaction proceeds under mild conditions and provides an alternative to palladium-catalyzed coupling reactions for the formation of carbon-carbon bonds. nih.govsciforum.net

Furthermore, the nitro group itself can be the subject of nucleophilic aromatic substitution (SNAr). sciforum.netmdpi.com It has been shown that in certain 2-substituted-3-nitropyridines, the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This reactivity highlights the versatility of the nitro group as a leaving group in the functionalization of the pyridine ring.

Direct Synthetic Routes to 3-Nitro-2-vinylpyridine

Direct methods for the synthesis of 3-nitro-2-vinylpyridine often rely on modern cross-coupling reactions, which allow for the efficient formation of the vinyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly applicable to the synthesis of vinylpyridines. The Stille and Suzuki reactions are prominent examples of such transformations. scielo.br

In the context of synthesizing vinylpyridines, a palladium catalyst facilitates the coupling of a pyridine derivative with a vinyl-containing organometallic reagent. For instance, a halogenated pyridine, such as 2-chloro- or 2-bromo-3-nitropyridine, can be coupled with a vinyltin (B8441512) or vinylboron compound.

While specific examples for the direct synthesis of 3-nitro-2-vinylpyridine via palladium-catalyzed cross-coupling are not extensively detailed in the provided results, the general applicability of these methods is well-established for creating aryl-vinyl bonds. scielo.br The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, PdCl₂(dppf) and Pd(PPh₃)₄ are commonly used palladium catalysts for Suzuki and Stille reactions, respectively. scielo.br

The development of new ligands and catalyst systems continues to improve the efficiency and scope of these reactions, making them a viable and attractive option for the synthesis of complex molecules like 3-nitro-2-vinylpyridine. nih.govrsc.org

Knoevenagel-Type Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that forms a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method can be adapted to synthesize 2-styryl-3-nitropyridines, which are structurally related to 3-nitro-2-vinylpyridine, by using a 2-methyl-3-nitropyridine as the active hydrogen component.

The methyl group at the 2-position of a 2-methyl-3-nitropyridine is sufficiently acidic to act as an active methylene (B1212753) compound due to the electron-withdrawing effects of both the nitro group and the pyridine ring nitrogen. researchgate.netmdpi.com This allows it to undergo condensation with various aromatic aldehydes. researchgate.netresearchgate.net The reaction is typically heated in a suitable solvent, such as toluene (B28343), in the presence of a basic catalyst. researchgate.net This approach provides a direct route to 2-styryl-3-nitropyridine derivatives. mdpi.com

The table below details examples of this condensation reaction. researchgate.net

| 2-Methyl-3-nitropyridine Reactant | Aldehyde Reactant | Product (2-Styryl-3-nitropyridine derivative) |

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | 2-Styryl-3,5-dinitropyridine |

| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)-3,5-dinitropyridine |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | 2-Styryl-3-nitro-5-bromopyridine N-oxide |

A significant advantage of the Knoevenagel condensation for this synthesis is the ability to employ metal-free catalytic systems. chemrxiv.orgrsc.org The reaction is often catalyzed by weak organic bases, with piperidine being a common and efficient choice. researchgate.netresearchgate.net This presents a greener and more sustainable alternative to palladium-catalyzed methods. chemrxiv.org

The mechanism involves the base (e.g., piperidine) deprotonating the methyl group of the 2-methyl-3-nitropyridine to form a carbanion. chemrxiv.orgrsc.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to eliminate a water molecule and form the stable, conjugated vinyl group. wikipedia.orgchemrxiv.org

An important aspect of the Knoevenagel condensation is the stereochemical outcome of the newly formed double bond. In the synthesis of 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines and aromatic aldehydes, the reaction shows a high degree of stereochemical control. Research indicates that this method selectively produces the trans-isomer of the styryl product. researchgate.net This selectivity is attributed to the thermodynamic stability of the trans-alkene, which is sterically less hindered than the corresponding cis-isomer.

Nitration Strategies for Vinylpyridines

An alternative synthetic approach involves the direct nitration of a pre-existing vinylpyridine, specifically 2-vinylpyridine. This method builds the final molecule by introducing the nitro group onto the pyridine ring, which already contains the vinyl substituent.

The nitration of 2-vinylpyridine can be accomplished using potent nitrating agents. evitachem.com One common method involves reacting 2-vinylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. This reaction is thought to proceed through the formation of an N-nitropyridinium ion intermediate, which then rearranges to place the nitro group on the ring. Alternatively, concentrated nitric acid (HNO₃) can be used as the nitrating agent. evitachem.com Careful control of the reaction conditions, such as temperature, is necessary to achieve the desired product and avoid unwanted side reactions or polymerization of the vinyl group. evitachem.com

Selective Nitration of 2-Vinylpyridine Precursors

The direct nitration of 2-vinylpyridine presents a significant chemical challenge due to the high reactivity of the vinyl group, which is susceptible to oxidation and polymerization under harsh acidic nitrating conditions. Therefore, methodologies are focused on achieving selective nitration at the C-3 position while preserving the vinyl moiety.

One approach involves the careful use of traditional nitrating agents under strictly controlled conditions. For instance, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be employed at low temperatures, typically between 0–5°C, to minimize side reactions. The low temperature helps to control the exothermic nature of the reaction and reduces the rate of competing polymerization and oxidation pathways.

Another method involves a two-step process utilizing dinitrogen pentoxide (N₂O₅) in an organic solvent. This reaction forms an N-nitropyridinium ion intermediate. Subsequent treatment of this intermediate with sulfur dioxide (SO₂) and hydrogen sulfate (B86663) (HSO₃⁻) in water yields 3-Nitro-2-vinylpyridine. This pathway offers an alternative to strong acid mixtures, potentially providing better control over the reaction.

Table 1: Comparison of Selective Nitration Methods for 2-Vinylpyridine Precursors

| Method | Reagents | Key Conditions | Primary Challenge |

|---|---|---|---|

| Mixed Acid Nitration | HNO₃/H₂SO₄ | Low temperature (0–5°C) | Minimizing oxidation and polymerization of the vinyl group. |

| Dinitrogen Pentoxide Method | 1. N₂O₅ 2. SO₂/HSO₃⁻ | Formation of N-nitropyridinium intermediate followed by rearrangement/substitution. | Handling of reactive intermediates. |

Controlled Nitration Methodologies (e.g., Poly(4-vinylpyridine)-Nitrating Mixture Complex)

To overcome the challenges of using copious amounts of strong acids and to improve reaction control and safety, polymer-supported reagents have been developed. The Poly(4-vinylpyridine)-Nitrating Mixture complex (PVP-NM) serves as a solid equivalent of a nitrating mixture (HNO₃/H₂SO₄). rsc.orgthieme-connect.com This polymer-bound system has proven effective for the nitration of both activated and deactivated aromatic compounds under mild conditions. rsc.org

The primary advantage of PVP-NM is its ability to deliver the nitrating agent in a controlled manner, which significantly suppresses the formation of di- and tri-nitrated byproducts, a common issue with traditional methods, especially for electron-rich substrates. thieme-connect.com The solid support allows for easy separation of the reagent from the product mixture by simple filtration, and the spent polymer can be recovered and regenerated for reuse. thieme-connect.com While specific data on the nitration of 2-vinylpyridine using this exact complex is not detailed, the results from the nitration of other activated benzenes demonstrate its potential for achieving selective mononitration where conventional methods fail. thieme-connect.com For instance, the nitration of toluene using PVP-NM yields 99% mononitro products, whereas the conventional method yields 92% dinitro compounds. thieme-connect.com Similarly, for phenol, PVP-NM gives 98% mononitro product, while the standard method results in 100% dinitrated products. thieme-connect.com

Other polymer-supported systems, such as poly(4-vinylpyridinium nitrate), have also been described as efficient and regioselective nitrating agents for activated aromatic rings. colab.ws

Table 2: Efficacy of Poly(4-vinylpyridine)-Nitrating Mixture (PVP-NM) vs. Conventional Nitration

| Substrate | Method | Yield (Mononitro Product) | Yield (Di-/Tri-nitro Byproducts) |

|---|---|---|---|

| Toluene | PVP-NM | 99% | - |

| HNO₃/H₂SO₄ | 8% | 92% | |

| Ethylbenzene | PVP-NM | 95% | - |

| HNO₃/H₂SO₄ | 25% | 75% | |

| Phenol | PVP-NM | 98% | - |

| HNO₃/H₂SO₄ | 0% | 100% |

Data sourced from a study on controlled aromatic nitration. thieme-connect.com

Functionalization of Pyridine N-Oxides as Potential Synthetic Pathways

Pyridine N-oxides are versatile intermediates in pyridine chemistry, offering alternative reactivity patterns compared to the parent pyridines. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. While direct electrophilic nitration of pyridine N-oxide itself typically occurs at the 4-position, its utility in synthesizing 2,3-substituted pyridines lies in multi-step sequences. rsc.orgyoutube.com

One potential pathway to 3-Nitro-2-vinylpyridine does not involve the direct nitration of a 2-vinylpyridine N-oxide precursor. Instead, a more plausible route begins with a pre-functionalized nitropyridine. For example, a synthesis could start with 2-methyl-3-nitropyridine. nih.gov This compound can be oxidized to 2-methyl-3-nitropyridine N-oxide using an oxidizing agent like hydrogen peroxide–urea complex. nih.gov The N-oxide moiety, in this case, activates the adjacent 2-methyl group, facilitating its condensation with an aldehyde to form the desired vinyl group, yielding a 2-(2-arylvinyl)-3-nitropyridine. nih.gov This strategy builds the vinyl group onto the nitropyridine N-oxide core.

Another strategy involves the activation of the pyridine N-oxide to allow for functionalization at the C-2 position. Treatment of a pyridine N-oxide with reagents like phosphorus oxychloride or thionyl chloride can lead to chlorination at the 2-position. youtube.com This 2-chloro derivative can then undergo further reactions. For instance, a synthetic route to 3-Nitro-2-vinylpyridine has been reported starting from 2-chloro-3-nitropyridine via a Stille coupling reaction with tributyl vinyl tin. The 2-chloro-3-nitropyridine precursor itself can be prepared through pathways involving the corresponding N-oxide.

The high reactivity of the 2-position in certain pyridine N-oxide derivatives, sometimes contrary to theoretical predictions, underscores their importance as synthetic intermediates. rsc.org

Table 3: Role of Pyridine N-Oxide in Synthetic Strategies

| Synthetic Strategy | Role of N-Oxide | Example Transformation |

|---|---|---|

| Side-Chain Functionalization | Activates the C-2 methyl group for condensation. | 2-methyl-3-nitropyridine N-oxide reacts with an aldehyde to form a 2-vinyl group. nih.gov |

| Ring Functionalization via Activation | Facilitates nucleophilic substitution at the C-2 position. | Treatment of pyridine N-oxide with POCl₃ to yield 2-chloropyridine. youtube.com |

| Directing Group for Electrophilic Substitution | Directs incoming electrophiles (e.g., nitronium ion) to the C-4 position. | Nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide. rsc.orgyoutube.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3-nitro-2-vinylpyridine, where the electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of leaving groups by nucleophiles.

Substitution of the Nitro Group at Position 3

The nitro group at the 3-position of the pyridine ring serves as an effective leaving group in SNAr reactions, particularly with certain classes of nucleophiles.

Anionic sulfur nucleophiles, such as thiolates, have demonstrated notable reactivity in displacing the nitro group of 3-nitro-2-vinylpyridine and its derivatives. nih.govresearchgate.net Studies have shown that 2-methyl- and 2-arylvinyl-3-nitropyridines react with thiols in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) to selectively yield 3-thioether products. nih.gov This selective substitution highlights the preference of S-nucleophiles to attack the carbon bearing the nitro group. nih.govresearchgate.net The reaction proceeds effectively upon heating, indicating that it requires thermal activation. nih.gov The utility of this reaction extends to the synthesis of novel fluorescent molecules with significant Stokes shifts. nih.gov

The exceptional nucleophilicity of thiols and thiolates makes them highly effective in SNAr reactions. chemrxiv.org Even in less activated systems, S-nucleophiles can displace leaving groups, and this reactivity is enhanced in electron-deficient heteroaromatics like nitropyridines. chemrxiv.org

Table 1: Reaction of 2-Methyl-3,5-dinitropyridine with Various Thiols

| Entry | Thiol (R²SH) | Product | Yield (%) |

|---|---|---|---|

| 1 | BnSH | 5a | 89 |

| 2 | 4-MeC₆H₄SH | 5b | 95 |

| 3 | 4-ClC₆H₄SH | 5c | 98 |

| 4 | 4-FC₆H₄SH | 5d | 99 |

| 5 | 2-PySH | 5e | 65 |

Research on related 3-nitropyridine (B142982) systems reveals that the substitution pattern significantly influences the reaction's outcome. For instance, in 3-nitro-5-halopyridines, the 3-NO₂ group is found to be a better leaving group than a halogen at the 5-position. nih.gov The presence of bulky substituents near the reaction center can also direct the regioselectivity. For example, bulky groups at the 3-position of 2,6-dichloropyridines can favor substitution at the 6-position. researchgate.net The electronic nature of other substituents on the pyridine ring also plays a crucial role; electron-donating groups can alter the preferred site of nucleophilic attack. wuxiapptec.com

While S-nucleophiles show a clear preference for substituting the nitro group, the reactivity with anionic nitrogen (N-) and oxygen (O-) nucleophiles is also of interest. Studies on 3-R-5-nitropyridines have shown that anionic N- and O-nucleophiles can also lead to the substitution of the non-activated nitro group. nih.gov This suggests that a similar reactivity pattern could be expected for 3-nitro-2-vinylpyridine, although the specific reaction conditions and yields may vary depending on the nucleophile's nature and the substrate's electronic properties.

Competitive Substitution Reactions in Poly-nitrated Pyridines

In pyridine rings containing multiple nitro groups, competitive substitution reactions can occur. For example, in 2-methyl-3,5-dinitropyridine, the reaction with thiols leads to the selective substitution of the 3-nitro group. nih.gov This regioselectivity indicates that even when multiple potential leaving groups are present, the electronic and steric environment of each site dictates the final product. The presence of a second nitro group, particularly at the 5-position, further activates the ring towards nucleophilic attack. nih.gov

Conjugate Addition Reactions (Michael-Type Additions)

The vinyl group at the 2-position of 3-nitro-2-vinylpyridine is an electrophilic center susceptible to conjugate addition, also known as Michael-type addition. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the vinyl group, a process driven by the formation of a more stable C-C or C-heteroatom single bond. masterorganicchemistry.com

However, the position of the vinyl group on the pyridine ring is a critical factor for this type of reaction. Conjugate additions are generally more favorable for 2- and 4-vinylpyridines because the intermediate carbanion can be stabilized by resonance involving the ring nitrogen. thieme-connect.combath.ac.uk In the case of 3-vinylpyridines, the intermediate carbanion is not stabilized by the ring nitrogen, making conjugate addition less favored. thieme-connect.com Despite this, the presence of the electron-withdrawing nitro group in 3-nitro-2-vinylpyridine could potentially enhance the electrophilicity of the vinyl group, making it more susceptible to Michael addition than 3-vinylpyridine (B15099) itself.

Research on the conjugate addition of 4-hydroxycoumarin (B602359) to various vinyl-substituted N-heterocycles has shown that 5-nitro-2-vinylpyridine (B38760) can act as a Michael acceptor, yielding the corresponding warfarin (B611796) analog. nsf.gov This reaction is typically acid-promoted, where protonation of the pyridine nitrogen enhances the electrophilicity of the vinyl group. nsf.gov This suggests that under appropriate conditions, 3-nitro-2-vinylpyridine could undergo conjugate addition with suitable nucleophiles.

Electrophilic Nature of the Vinylic Site in Pyridyl-Vinyl Systems

The reactivity of vinyl-substituted aromatic N-heterocycles is profoundly influenced by the position of the vinyl group on the ring and the nature of other substituents. In pyridyl-vinyl systems, the vinyl group's electrophilicity is significantly enhanced when located at the 2- or 4-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which delocalizes electron density from the vinyl moiety, creating a polarized structure with a partial positive charge on the β-carbon of the vinyl group. thieme-connect.com This polarization makes the vinylic site susceptible to nucleophilic attack, a phenomenon known as conjugate or Michael addition. thieme-connect.com

For 3-vinylpyridine, this electronic stabilization of the intermediate carbanion by the ring nitrogen is not as effective, and consequently, it is generally less reactive towards conjugate addition. thieme-connect.com However, the introduction of a potent electron-withdrawing group, such as a nitro group (-NO₂), dramatically alters this reactivity profile. In 3-Nitro-2-vinylpyridine, the nitro group at the 3-position, in concert with the ring nitrogen, strongly enhances the electrophilicity of the entire system, particularly the vinyl group. evitachem.com This activation renders the vinyl moiety highly susceptible to attack by a wide range of nucleophiles, overriding the inherent lower reactivity of a 3-substituted pyridine system. bath.ac.uk The mechanism of action is facilitated by this enhanced electrophilicity, which promotes nucleophilic additions. evitachem.com

Carbon-Centered Nucleophiles (e.g., Malonate Enolates, Activated Methylenes)

The reaction of 3-Nitro-2-vinylpyridine and related nitropyridines with carbon-centered nucleophiles is a powerful tool for carbon-carbon bond formation. Activated methylene compounds, such as diethyl malonate and its derivatives, are common nucleophiles in this context. thieme-connect.comnih.gov These reactions typically proceed under basic conditions, which generate the nucleophilic enolate species for subsequent addition to the activated vinyl group. thieme-connect.comthieme-connect.com

Research has shown that the reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by hydrolysis and decarboxylation, is a viable route to synthesizing 2-methyl-3-nitropyridines, which can then be further elaborated. nih.gov More directly, 3-nitropyridine itself can undergo alkylation with enolates through an addition-elimination-protonation sequence. uiowa.edu

Dearomatization Pathways and Product Formation (e.g., 1,2- and 1,4-Additions)

A significant pathway in the reaction of nitropyridines with strong carbon nucleophiles is the dearomatization of the pyridine ring. nih.gov Instead of a simple conjugate addition to the vinyl group, the nucleophile can attack the electron-deficient pyridine ring directly. This process leads to the formation of anionic σ-complexes, also known as Meisenheimer complexes, which temporarily disrupt the aromaticity of the ring. Depending on the specific substrate and reaction conditions, this can result in 1,2- or 1,4-addition products, yielding stable dihydropyridine (B1217469) derivatives. nih.govnih.gov

The dearomatization of pyridines is a well-established strategy for synthesizing piperidines and other saturated nitrogen heterocycles. nih.gov This is typically achieved through the addition of nucleophiles to pyridinium (B92312) salts, which are activated towards attack. nih.govchemistryviews.org In the case of 3-Nitro-2-vinylpyridine, the strong electron-withdrawing nitro group provides sufficient activation for dearomatization to occur even without prior N-alkylation or quaternization. nih.govresearchgate.net

Intramolecular Cyclization post-Addition

Following the initial nucleophilic addition, subsequent intramolecular reactions can lead to the formation of complex polycyclic systems. If the nucleophilic carbon species also contains a suitable electrophilic site, or if a reactive site can be unmasked, an intramolecular cyclization can occur. An unprecedented intramolecular pyridine activation-dearomatization reaction has been described that produces substituted indolizidines and quinolizidines with high stereoselectivity. researchgate.net

For example, a synthetic patent describes a multi-step process starting from 2-nitro-3-picoline that forms a 2-nitro-3-vinylpyridine (B8645190) derivative, which is then converted through reduction and subsequent cyclization to yield a 7-azaindole (B17877) scaffold. google.com This highlights the utility of the 3-nitro-2-vinylpyridine framework as a precursor to fused heterocyclic systems. google.com

Nitrogen-Centered Nucleophiles (e.g., Amines)

3-Nitro-2-vinylpyridine and related activated vinylpyridines readily undergo conjugate addition with a variety of nitrogen-centered nucleophiles, including primary and secondary amines. thieme-connect.comacs.org These reactions, often referred to as pyridylethylation, are valuable for synthesizing compounds with applications in medicinal chemistry. thieme-connect.com The reaction of 2-vinylpyridine with amines like morpholine (B109124) has been shown to proceed effectively, and this reactivity is expected to be enhanced in the nitro-substituted analogue. thieme-connect.com

The addition of amines can be tuned to achieve either mono- or di-addition, particularly with primary amines. bath.ac.uk Intramolecular conjugate addition of a tethered amine nucleophile has been employed as a key step in the synthesis of complex natural products like Cinchona alkaloids. thieme-connect.com

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Primary Amines | Mono- or Di-addition Adducts | Varies (e.g., heating in EtOH) | thieme-connect.combath.ac.uk |

| Morpholine | Conjugate Addition Product | Rhodium catalysis | thieme-connect.com |

| 4-Aminopiperidine | Conjugate Addition Product | Not specified | thieme-connect.com |

Oxygen and Sulfur Nucleophiles (e.g., Alcohols, Thiols, Thiophenols)

In contrast to the dearomatization pathways often observed with carbon nucleophiles, reactions of nitropyridines with anionic oxygen and sulfur nucleophiles frequently result in nucleophilic aromatic substitution (SNAr) of the nitro group. nih.gov

Studies on 2-(arylvinyl)-3-nitropyridines have demonstrated that upon reaction with various thiols in the presence of a base like potassium carbonate, the nitro group is selectively substituted to form 3-thioether-substituted pyridines. nih.gov This reaction proceeds with high selectivity, even when other potential leaving groups, such as halogens, are present elsewhere on the pyridine ring. nih.gov

Similarly, the conjugate addition of alcohols and thiols to the vinyl group of vinylpyridines is a well-known transformation that can be promoted by either acidic or basic conditions. thieme-connect.com Under acidic conditions, protonation of the pyridine nitrogen increases the electrophilicity of the vinyl group, allowing less nucleophilic species like alcohols to add. thieme-connect.com Thiols and thiophenols are generally more nucleophilic and can add under basic conditions or, in the case of thiophenols, sometimes without any catalyst at all. thieme-connect.com Sodium methanesulfinate (B1228633) has also been shown to add to 2- and 4-vinylpyridine (B31050) in the presence of an acid catalyst to form the corresponding sulfones. thieme-connect.com

Table of Reactions with O- and S-Nucleophiles

Catalytic Methodologies in Conjugate Additions

To improve reaction rates, yields, and selectivities (including enantioselectivity), various catalytic methods have been developed for conjugate additions to vinylpyridines. These methodologies can be broadly categorized into metal-based catalysis and organocatalysis.

Lewis acids, such as zinc nitrate (B79036) or lanthanide triflates (e.g., Ytterbium triflate), have been shown to catalyze the Michael addition of nucleophiles to vinylpyridines. bath.ac.ukrug.nl The Lewis acid coordinates to the pyridine nitrogen, increasing the vinyl group's electrophilicity. thieme-connect.com Transition metals like rhodium and nickel have also been employed. Rhodium complexes can catalyze the addition of arylboronic acids or amines, while nickel complexes have been used for reactions with 1,3-dienes. thieme-connect.combath.ac.uk More recently, copper-catalyzed methods, such as borylative couplings and C4-selective silylations of pyridiniums, have expanded the synthetic utility of these reactions. chemistryviews.orgacs.org

Organocatalysis offers a metal-free alternative. Chiral primary amines, often with an acid co-catalyst, can promote enantioselective additions of aldehydes or malonates. researchgate.netrsc.org Chiral phosphines have been designed to catalyze asymmetric Rauhut-Currier reactions involving 2-vinylpyridines. acs.org Furthermore, the combination of chiral Brønsted acids with photocatalysis represents an emerging strategy for stereocontrolled cycloadditions. nih.gov

Summary of Catalytic Approaches

Acid- and Base-Promoted Systems

The reactivity of vinyl-substituted N-heterocycles like 3-nitro-2-vinylpyridine is markedly affected by the presence of acids or bases.

Acid-Promoted Reactions: In acidic media, the pyridine nitrogen can be protonated. This protonation further increases the electron-deficient nature of the pyridine ring, thereby enhancing the electrophilicity of the vinyl group. This activation facilitates the addition of nucleophiles across the double bond. For instance, the enol form of 4-hydroxycoumarin has been shown to add to vinylpyridines in the presence of an acid promoter. nsf.govrsc.org The proposed mechanism involves the nucleophilic attack of the enol on the activated vinyl group, leading to an intermediate that rapidly isomerizes to the final product. nsf.gov

Base-Promoted Reactions: In the presence of a base, 3-nitro-2-vinylpyridine can act as a Michael acceptor. evitachem.comthieme-connect.com The electron-withdrawing nature of the nitro group and the pyridine ring makes the vinyl group susceptible to conjugate addition by a variety of nucleophiles. This reactivity was recognized early on with the base-promoted conjugate additions of compounds like diethyl malonate to 2- and 4-vinylpyridine. thieme-connect.com The reaction proceeds via the attack of a nucleophile on the β-carbon of the vinyl group. For N-(2-bromoethyl) pyridinium cations, which are related structures, elimination reactions in basic aqueous solutions are first order in both the pyridinium cation and the hydroxide (B78521) ion, consistent with an E1cb (Elimination Unimolecular conjugate Base) mechanism. cdnsciencepub.com

Transition-Metal-Catalyzed Hydrofunctionalization (e.g., Hydroamination)

Transition-metal catalysis offers a powerful tool for the hydrofunctionalization of vinylpyridines, including hydroamination. iupac.org This reaction, involving the addition of an N-H bond across the vinyl double bond, is an atom-economical method for synthesizing substituted amines. acs.orgnih.gov

Several transition metals, including rhodium, palladium, and copper, have been employed to catalyze the hydroamination of vinylpyridines. thieme-connect.comacs.org Cationic rhodium complexes, for example, have proven effective in catalyzing the addition of amines to vinyl-substituted N-heteroaromatic compounds. thieme-connect.com Mechanistic studies suggest that the catalytic cycle involves the coordination of the pyridine nitrogen to the metal center, which activates the vinyl group for nucleophilic attack by the amine. thieme-connect.com

Palladium-catalyzed hydroamination of vinyl arenes has also been developed, often leading to the Markovnikov product. acs.org The mechanism is thought to involve the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org While many studies focus on 2- and 4-vinylpyridine, the principles are applicable to 3-nitro-2-vinylpyridine, where the electronic effects of the nitro group would influence the reaction's regioselectivity and rate.

Table 1: Examples of Transition-Metal-Catalyzed Hydroamination of Vinylpyridines

| Catalyst System | Substrate | Amine | Product Type | Reference |

|---|---|---|---|---|

| Cationic Rhodium Complex | 2-Vinylpyridine | Morpholine | Conjugate Addition | thieme-connect.com |

| Pd(OTf)₂ / DPPF | Vinyl Arenes | Anilines | Markovnikov Product | acs.org |

| CuBr₂ / AgSbF₅ | 2-Vinylpyridine | Tosylamine | Conjugate Addition | thieme-connect.com |

Asymmetric Induction in Conjugate Additions

The development of asymmetric conjugate additions to electron-deficient alkenes, such as 3-nitro-2-vinylpyridine, is a significant area of research for creating chiral molecules. mdpi.comrsc.org This is often achieved using chiral organocatalysts or chiral metal complexes. mdpi.comrsc.org

In organocatalyzed asymmetric conjugate additions, chiral amines or their derivatives are frequently used. mdpi.com For instance, L-proline and its derivatives have been employed as organocatalysts for the Michael addition of aldehydes and ketones to nitroalkenes. mdpi.com The catalyst forms a transient enamine with the carbonyl compound, which then attacks the nitroalkene in a stereocontrolled manner. The catalyst's chiral environment dictates the facial selectivity of the attack, leading to an enantioenriched product. The acidic proton on the catalyst can also coordinate with the nitro group of the electrophile, further influencing the stereochemical outcome. mdpi.com

Cooperative photoredox and asymmetric catalysis have also been used for the enantioselective addition of prochiral radicals to vinylpyridines. acs.org In this approach, a chiral Brønsted acid is used to activate the reactants and control the stereochemistry through hydrogen bonding interactions. acs.org This method has been successful in synthesizing chiral γ-hydroxy and γ-amino substituted pyridines with high enantioselectivity. acs.orgresearchgate.net

Table 2: Organocatalysts for Asymmetric Conjugate Addition to Nitroalkenes

| Catalyst Type | Nucleophile | Key Feature | Reference |

|---|---|---|---|

| L-Proline Derivatives | Aldehydes/Ketones | Forms chiral enamine; H-bonding with nitro group | mdpi.com |

| Chiral Thioureas/Squaramides | 1,3-Dicarbonyls | Hydrogen bond donor activation | mdpi.com |

| Chiral Brønsted Acid | Prochiral Radicals | H-bonding interactions for stereocontrol | acs.orgresearchgate.net |

Cycloaddition Reactions Involving Nitrovinylic Pyridine Scaffolds

The electron-deficient double bond of 3-nitro-2-vinylpyridine makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. smolecule.comsci-rad.com

[3+2] Cycloaddition Reaction Mechanisms

The [3+2] cycloaddition is a concerted, pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (in this case, 3-nitro-2-vinylpyridine) to form a five-membered ring. wikipedia.orgyoutube.com The mechanism of these reactions has been extensively studied, with modern theories like the Molecular Electron Density Theory (MEDT) providing detailed insights. rsc.orgmdpi.comnih.gov

According to MEDT, these reactions often proceed through a one-step mechanism, which can be synchronous or asynchronous. mdpi.comnih.gov In polar reactions, the flow of electron density is from the more nucleophilic reactant to the more electrophilic one. For nitrones reacting with nitroalkenes, the reaction is typically polar, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitroalkene. rsc.org The transition state is asynchronous, meaning that the formation of the two new single bonds is not simultaneous. nih.gov

Computational studies on similar systems, like the reaction of azides with nitroolefins, also point to a rate-limiting cycloaddition step that proceeds via an asynchronous transition state. researchgate.net The reaction of nitrones with vinylboranes is predicted to have a high reaction rate and be highly regiospecific due to the formation of stable reactant complexes where the nitrone oxygen coordinates to the boron atom. nih.gov

Regio- and Diastereoselectivity in Cycloaddition Processes

The regioselectivity of [3+2] cycloadditions is largely governed by the electronic properties of the reactants, often explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org For polar reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is dominant. In the case of a nitrone (nucleophile) reacting with 3-nitro-2-vinylpyridine (electrophile), the regiochemistry is determined by the orbital coefficients of the interacting atoms. Generally, the reaction of nitrones with electron-poor alkenes favors the formation of the 4-substituted isoxazolidine. wikipedia.org

Studies on the cycloaddition of β-nitrostyrenes with nitrones have shown complete meta regioselectivity. rsc.orgrsc.org The stereoselectivity (endo/exo) can depend on the geometry (E/Z) of the nitroalkene. For example, the reaction of (E)-β-nitrostyrene was found to be endo selective, while the (Z)-isomer was exo selective. rsc.orgrsc.org

In a catalyst-free [3+2] cycloaddition between an isatin-derived imine and 5-nitro-2-vinylpyridine, the diastereoselectivity was controlled by the lower distortion energy and stronger interaction energy in the favored transition state. rsc.orgresearchgate.net

Influence of Nitro and Vinyl Moieties on Dipolar Cycloadditions

Both the nitro and vinyl groups play crucial roles in the reactivity of 3-nitro-2-vinylpyridine in dipolar cycloadditions. nih.gov The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO of the vinyl moiety. rsc.org This makes the vinyl group a potent electrophile and an excellent dipolarophile, accelerating the rate of cycloaddition with nucleophilic 1,3-dipoles like nitrones and azomethine ylides. rsc.orgnih.gov

Other Reactive Transformations of the Pyridine Ring

Oxidation Reactions (e.g., N-Oxidation of 2-Methyl-3-nitropyridines)

The oxidation of 2-methyl-3-nitropyridine derivatives represents a significant transformation, primarily leading to the formation of the corresponding N-oxides. This structural modification enhances the compound's polarity and alters its chemical reactivity, making it a valuable intermediate in organic synthesis.

A common method for the N-oxidation of 2-methyl-3-nitropyridines involves the use of a hydrogen peroxide-urea complex in the presence of trifluoroacetic anhydride. nih.gov For instance, the oxidation of 5-bromo-2-methyl-3-nitropyridine (B155815) and 2-methyl-3-nitro-5-(trifluoromethyl)pyridine (B109863) using this method yields the respective N-oxides in moderate yields. nih.gov The reaction is typically carried out in a solvent like dichloromethane, starting at a low temperature (0 °C) and then proceeding at room temperature. nih.gov

The resulting 2-methyl-3-nitropyridine N-oxides exhibit increased reactivity of the adjacent methyl group. researchgate.net This enhanced reactivity is attributed to the electron-withdrawing nature of the N-oxide functionality, which facilitates condensation reactions with various aromatic aldehydes under milder conditions compared to their non-oxidized counterparts. researchgate.net For example, while 2-methylpyridine (B31789) itself does not readily condense with diethyl oxalate, its N-oxide derivative reacts with ease.

It is noteworthy that the position of the nitro group on the pyridine ring significantly influences the reactivity. A nitro group at the para-position (position 5 in this context) is a more potent activating group for condensation reactions than an N-oxide moiety adjacent to the 2-methyl group. nih.gov

Alternative oxidation methods have also been explored. The direct oxidation of 2-methyl-3-nitropyridine using selenium dioxide (SeO2) in dioxane can yield 3-nitropyridine-2-carbaldehyde. drugfuture.com Furthermore, various oxidizing agents such as sodium perborate (B1237305) (SPB) in acetic acid, sodium hypochlorite (B82951) (NaOCl) in water, and potassium permanganate (B83412) (KMnO4) in water have been utilized for the oxidation of related nitropyridine derivatives. ntnu.no

Table 1: N-Oxidation of Substituted 2-Methyl-3-nitropyridines nih.gov

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 5-Bromo-2-methyl-3-nitropyridine | 5-Bromo-2-methyl-3-nitropyridine N-oxide | 47 | 104–105 |

| 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine N-oxide | 65 | 82–83 |

Functionalization via Frustrated Lewis Pairs

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a powerful strategy for the activation of small molecules and the functionalization of various substrates, including N-heterocycles. FLPs consist of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. This unquenched reactivity allows them to cooperatively activate a variety of molecules.

While direct functionalization of 3-nitro-2-vinylpyridine using FLPs is not extensively documented in the provided search results, the principles of FLP chemistry can be applied to understand potential reactive pathways. The pyridine nitrogen in 3-nitro-2-vinylpyridine can act as a Lewis base, and its interaction with a bulky Lewis acid could lead to activation of the pyridine ring. For instance, the formation of a BF3-adduct with pyridine derivatives has been shown to facilitate nucleophilic additions. uni-muenchen.de

The application of FLPs in the hydrogenation of N-heterocycles is well-established. researchgate.net For example, P/B type FLPs incorporated into metal-organic frameworks (MOFs) have been used for the selective hydrogenation of quinolines and indoles. researchgate.net This suggests that under appropriate conditions, an FLP could potentially mediate the reduction of the vinyl group or even the nitro group in 3-nitro-2-vinylpyridine.

Furthermore, FLPs have been employed in the reduction of electron-deficient alkenes, such as nitro-olefins. dokumen.pub The vinyl group in 3-nitro-2-vinylpyridine, being conjugated to an electron-withdrawing nitro-substituted pyridine ring, can be considered electron-deficient and thus a potential substrate for FLP-mediated reactions.

The functionalization of N-heterocycles can also be achieved by activating the ring towards nucleophilic attack. The complexation of a pyridine derivative with a Lewis acid, as part of an FLP, can render the ring more electrophilic, facilitating reactions with nucleophiles. d-nb.info This approach could potentially be applied to 3-nitro-2-vinylpyridine to introduce functional groups at various positions on the pyridine ring.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has been widely applied to predict and rationalize the chemical behavior of various organic compounds.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

While specific DFT studies on the reaction mechanisms of 3-Nitro-2-vinylpyridine are not extensively documented in publicly available literature, a comprehensive study on the [3+2] cycloaddition reaction of the closely related isomer, 5-Nitro-2-vinylpyridine, with (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one provides a strong model for understanding its reactivity. rsc.orgresearchgate.netresearchgate.net This catalyst-free reaction, studied at the M06-2X/6-311+G(d,p)//M06-2X/6-31G(d,p) level of theory with the SMD solvation model, revealed a three-step mechanism. rsc.orgresearchgate.netresearchgate.net The initial two steps involve proton transfer, followed by the final [3+2] cycloaddition. rsc.orgresearchgate.netresearchgate.net It is highly probable that 3-Nitro-2-vinylpyridine would undergo a similar multi-step mechanism in analogous cycloaddition reactions. The electron-withdrawing nitro group at the 3-position is expected to influence the energetics of the transition states, potentially altering the reaction barriers compared to the 5-nitro isomer.

In general, the vinyl group of 3-Nitro-2-vinylpyridine makes it a candidate for various addition reactions, including polymerization and cycloadditions. The nitro group, being strongly electron-withdrawing, significantly modulates the electron density of the pyridine ring and the vinyl substituent, which in turn governs its reactivity in both nucleophilic and electrophilic reactions. DFT calculations can precisely model these electronic effects and predict the most likely pathways for reactions such as reductions of the nitro group to an amino group or additions to the vinyl group.

Prediction of Regio- and Diastereoselectivity in Transformations

DFT is a powerful tool for predicting the regioselectivity and diastereoselectivity of chemical reactions, which are crucial for the synthesis of specific isomers. This is achieved by comparing the activation energies of the transition states leading to different products.

In the context of the [3+2] cycloaddition of 5-Nitro-2-vinylpyridine, DFT calculations successfully explained the observed regioselectivity and diastereoselectivity. rsc.orgresearchgate.netresearchgate.net The study of this isomer can be extrapolated to predict the stereochemical outcomes for 3-Nitro-2-vinylpyridine. For a [3+2] cycloaddition, different modes of approach (e.g., endo and exo) and regiochemical orientations (e.g., ortho and meta) can be computationally explored. The transition state with the lowest calculated energy corresponds to the major product formed. For the 5-nitro isomer, the diastereoselectivity was controlled by the lower distortion energy and stronger interaction energy in a specific transition state geometry. rsc.orgresearchgate.netresearchgate.net A similar analysis for 3-Nitro-2-vinylpyridine would involve calculating the energies of all possible transition states for a given reaction. The position of the nitro group at the 3-position would exert a distinct electronic and steric influence on the approaching reactant compared to the 5-position, likely leading to specific and predictable regio- and diastereochemical preferences.

| Parameter | Description | Relevance to 3-Nitro-2-vinylpyridine |

| Regioselectivity | The preference for one direction of bond making or breaking over all other possible directions. | DFT can predict whether a reactant will add to the α- or β-carbon of the vinyl group, or at different positions on the pyridine ring. |

| Diastereoselectivity | The preferential formation of one diastereomer over another. | In reactions creating new stereocenters, DFT can predict the relative energies of the transition states leading to different diastereomeric products. |

Analysis of Molecular Electronic Structure (HOMO-LUMO Orbital Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govresearchgate.net

For 3-Nitro-2-vinylpyridine, the HOMO is expected to be localized primarily on the vinyl group and the pyridine ring, while the LUMO is anticipated to be concentrated around the nitro group and the pyridine ring, reflecting the electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide precise energies and visualizations of these orbitals. nih.gov This analysis helps in predicting how 3-Nitro-2-vinylpyridine will interact with other molecules; it will likely act as an electrophile in reactions involving its LUMO and as a nucleophile (though a weak one due to the nitro group) in reactions involving its HOMO.

| Orbital | Description | Predicted Localization in 3-Nitro-2-vinylpyridine |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density from which electrons are most easily removed. | Primarily on the vinyl group and the π-system of the pyridine ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region where electrons are most easily accepted. | Primarily on the nitro group and the pyridine ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A relatively small gap is expected, indicating high reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP map of 3-Nitro-2-vinylpyridine would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack or hydrogen bonding. nih.gov Conversely, regions of positive potential would likely be found on the hydrogen atoms of the vinyl group and the pyridine ring. Such a map provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction preferences. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the calculation of natural atomic charges, which gives a more accurate representation of electron distribution than other methods. NBO analysis also quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative effects and delocalization. nih.govuni-muenchen.de

For 3-Nitro-2-vinylpyridine, NBO analysis would likely reveal significant delocalization of electron density from the pyridine ring and the vinyl group towards the electron-withdrawing nitro group. The analysis of donor-acceptor interactions would quantify the stabilization energy associated with these delocalizations. For instance, the interaction between the π orbitals of the pyridine ring (donors) and the π* anti-bonding orbitals of the nitro group (acceptors) would be significant. The calculated natural charges would show a net positive charge on the carbon atoms attached to the nitro group and the nitrogen atom of the pyridine ring, and a net negative charge on the oxygen atoms of the nitro group and the pyridine nitrogen.

In the DFT study of the 5-nitro-2-vinylpyridine isomer, NBO analysis was used to demonstrate the reliability of the proposed mechanism and to show that the trifluoromethyl group facilitated a proton transfer step through its electronic effects. rsc.orgresearchgate.netresearchgate.net A similar analysis on 3-Nitro-2-vinylpyridine would provide quantitative data on intramolecular charge transfer and its influence on reactivity.

| NBO Parameter | Description | Expected Finding for 3-Nitro-2-vinylpyridine |

| Natural Atomic Charges | Charge on each atom based on its natural electron population. | Negative charges on the oxygen and nitrogen atoms; positive charges on the carbons adjacent to the nitro group. |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals. | Strong interactions showing electron delocalization from the pyridine ring and vinyl group to the nitro group. |

| Stabilization Energy (E(2)) | The energy associated with a donor-acceptor interaction. | High E(2) values for interactions involving the nitro group's antibonding orbitals. |

Distortion/Interaction Analysis for Selectivity Origins

Distortion/interaction analysis, also known as the activation strain model, is a powerful DFT-based method to understand the origins of activation barriers and selectivity in chemical reactions. nih.gov It deconstructs the activation energy into two components: the distortion energy (the energy required to deform the reactants into their transition state geometries) and the interaction energy (the stabilizing interaction between the distorted reactants in the transition state). nih.gov

This analysis was crucial in explaining the diastereoselectivity of the [3+2] cycloaddition of 5-Nitro-2-vinylpyridine. rsc.orgresearchgate.netresearchgate.net It was found that the preferred stereochemical outcome was due to a combination of lower distortion energy and stronger interaction energy in the favored transition state. rsc.orgresearchgate.netresearchgate.net For 3-Nitro-2-vinylpyridine, a similar analysis could be applied to any potential reaction to understand the factors controlling its selectivity. By calculating the distortion and interaction energies for competing reaction pathways, one can determine whether the selectivity is governed by the ease of distorting the reactants or by the strength of their interaction at the transition state. This provides a deeper, more physically intuitive understanding of the reaction's outcome.

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity and stability of molecules. researchgate.netnih.gov For 3-Nitro-2-vinylpyridine, these descriptors are derived from its calculated electronic structure and offer a quantitative measure of its chemical behavior.

| Global Reactivity Index | Description |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Chemical Potential (µ) | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts an optimal amount of electrons. |

| Nucleophilicity Index (N) | A measure of the electron-donating capability of a molecule. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.comtaylorandfrancis.com The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.orgtaylorandfrancis.com

For 3-Nitro-2-vinylpyridine, the energy and distribution of its HOMO and LUMO are critical. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) reflects its electron-accepting ability. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org In reactions, 3-Nitro-2-vinylpyridine can act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. libretexts.org FMO theory can be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound, such as cycloadditions and nucleophilic substitutions. numberanalytics.com

| FMO Parameter | Significance in Reactivity Prediction |

| HOMO Energy (E_HOMO) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy (E_LUMO) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | A smaller gap suggests higher reactivity and lower stability. |

Spectroscopic Property Simulations

Computational methods are also employed to simulate and predict the spectroscopic properties of 3-Nitro-2-vinylpyridine, aiding in the interpretation of experimental spectra.

Vibrational Analysis (Infrared and Raman Spectroscopy)

Theoretical vibrational analysis using methods like Density Functional Theory (DFT) can predict the infrared (IR) and Raman spectra of 3-Nitro-2-vinylpyridine. nih.govresearchgate.net These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.netnepjol.info By comparing the computed spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. core.ac.uk This is particularly useful for identifying characteristic vibrations of the nitro (-NO2) and vinyl (-CH=CH2) functional groups, as well as the pyridine ring vibrations. core.ac.uk The agreement between calculated and experimental spectra can also serve to validate the computational model used. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govarxiv.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts for 3-Nitro-2-vinylpyridine. d-nb.infomdpi.com These predictions are valuable for assigning the signals in experimental NMR spectra to specific protons and carbon atoms within the molecule. d-nb.info The accuracy of these predictions can be high, often with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts. d-nb.info Such computational studies can aid in structure elucidation and in understanding how the electronic environment of each nucleus is influenced by the nitro and vinyl substituents.

UV-Vis Absorption and Fluorescence Emission Spectra Modeling

Time-dependent Density Functional Theory (TD-DFT) is a common method used to model the electronic absorption (UV-Vis) and fluorescence emission spectra of molecules. core.ac.ukustc.edu.cn For 3-Nitro-2-vinylpyridine, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and emission, as well as the corresponding oscillator strengths. core.ac.uk These calculations help in understanding the electronic transitions responsible for the observed spectral bands. nih.gov For instance, the calculations can identify transitions involving the π-orbitals of the pyridine ring and the vinyl group, as well as charge-transfer transitions involving the nitro group. The modeling can also investigate how the solvent environment might affect the absorption and emission properties. thno.orgmdpi.comehu.es

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A prerequisite for performing Hirshfeld surface analysis is the availability of high-quality single-crystal X-ray diffraction data. A comprehensive search for the crystal structure of 3-Nitro-2-vinylpyridine has not yielded any publicly accessible crystallographic information file (CIF). Without this fundamental data, a Hirshfeld surface analysis cannot be conducted.

For many related nitro-substituted aromatic compounds, this analysis has been crucial in understanding their solid-state properties and stability. cranfield.ac.uknih.govsigmaaldrich.com For instance, studies on other nitro-containing molecules often reveal significant contributions from O···H, H···H, and C···H contacts, which govern the supramolecular assembly. researchgate.netsigmaaldrich.com However, no such specific data exists for 3-Nitro-2-vinylpyridine.

Investigation of Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The nitro group (-NO2) is a strong electron-withdrawing group, and the vinylpyridine structure provides a conjugated system, suggesting that 3-Nitro-2-vinylpyridine could potentially possess NLO properties.

Computational methods, primarily based on Density Functional Theory (DFT), are routinely used to predict the NLO characteristics of molecules. nih.govresearchgate.net These calculations determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high β value is indicative of a strong second-order NLO response.

Theoretical studies on various organic chromophores demonstrate that factors like intramolecular charge transfer, the nature of donor and acceptor groups, and the length of the π-bridge significantly influence the NLO properties. tandfonline.comgrafiati.com However, a specific computational investigation into the hyperpolarizability of 3-Nitro-2-vinylpyridine has not been reported in the scientific literature. Therefore, no theoretical data on its dipole moment, polarizability, or hyperpolarizability is available to be presented.

Based on the provided search results, there is no specific information available regarding the homopolymerization or copolymerization of the chemical compound “3-Nitro-2-vinylpyridine.” The search results extensively cover the polymerization of other vinylpyridine derivatives, such as 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine, through various techniques including radical, anionic, and controlled polymerization methods like Nitroxide-Mediated Polymerization (NMP).

The available data details the synthesis of homopolymers, as well as statistical and block copolymers with monomers like styrene, butadiene, and methyl methacrylate (B99206) for these other vinylpyridine isomers. However, none of the search snippets mention or provide data on the polymerization behavior, reaction kinetics, or material applications specifically for 3-Nitro-2-vinylpyridine.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “3-Nitro-2-vinylpyridine” as per the specified outline and content requirements due to the absence of relevant scientific literature in the search results.

Polymerization and Advanced Material Science Applications of 3 Nitro 2 Vinylpyridine

Design of Functional Polymeric Derivatives

No publicly available research data was found regarding the design and synthesis of functional polymeric derivatives from 3-Nitro-2-vinylpyridine.

Development of Specialty Polymers for Specific Industrial Applications

No information exists in the reviewed literature regarding the development or proposed use of specialty polymers derived from 3-Nitro-2-vinylpyridine for any specific industrial applications.

Advanced Applications in Organic Synthesis and Chemical Biology Enabled by 3 Nitro 2 Vinylpyridine

Building Block in Complex Chemical Synthesis

The strategic placement of the nitro and vinyl groups on the pyridine (B92270) core makes 3-Nitro-2-vinylpyridine a powerful tool for constructing intricate molecular frameworks. Its reactivity is dominated by the electrophilic character of the vinyl group, which is activated by the cumulative electron-withdrawing effects of the pyridine nitrogen and the nitro substituent.

Construction of Functionally Differentiated Heterocycles

3-Nitro-2-vinylpyridine serves as an excellent precursor for a variety of functionally differentiated heterocyclic systems. The high reactivity of its vinyl group as a Michael acceptor and a dienophile in Diels-Alder reactions allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netwikipedia.org

Michael Addition Reactions: The compound readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org Carbon nucleophiles, such as enolates derived from malonates or β-ketoesters, and heteroatom nucleophiles, like amines or thiols, can add to the β-position of the vinyl group. nih.gov This reaction provides a straightforward route to 2-(2-substituted-ethyl)-3-nitropyridine derivatives, which can be further elaborated. For instance, the resulting nitroalkane moiety can be transformed into other functional groups, such as amines or carbonyls, expanding the synthetic utility of the adducts. researchgate.net

Diels-Alder Reactions: As a dienophile, 3-Nitro-2-vinylpyridine is particularly effective in polar and Lewis acid-promoted Diels-Alder reactions. scilit.comrsc.orgnih.gov The electron-deficient nature of the vinyl group enhances its reactivity toward electron-rich dienes, facilitating the construction of substituted tetrahydroquinoline ring systems. sciforum.net These [4+2] cycloaddition reactions are highly valuable for creating polycyclic scaffolds with precise stereochemical control, which are common cores in natural products and pharmaceuticals.

Development of Fluorescent and Optical Materials

The electronic properties of 3-Nitro-2-vinylpyridine make it and its derivatives intriguing candidates for the development of novel photofunctional materials. The interplay between the electron-accepting nitro group and the conjugated vinyl-pyridine system can give rise to unique photophysical behaviors.

Elucidation of Structure-Property Relationships for Photophysical Response

Nitroaromatic compounds, while often considered fluorescence quenchers, can exhibit significant fluorescence, particularly when integrated into specific molecular architectures. rsc.orgnih.gov The strong electron-withdrawing nature of the nitro group is a dominant factor in determining the photophysical properties of these molecules. researchgate.net

In derivatives of 3-Nitro-2-vinylpyridine, the nitro group, in conjunction with the pyridine ring, acts as a powerful electron acceptor. When paired with an electron-donating group elsewhere in the molecule, a "push-pull" system is formed. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the local environment. rsc.org Key structure-property relationships include:

Intramolecular Charge Transfer (ICT): The transition from the ground state to the excited state involves a significant shift of electron density from a donor part of the molecule to the nitro-pyridine acceptor part. This leads to a large change in the dipole moment, causing the fluorescence emission to be highly sensitive to solvent polarity (solvatochromism). rsc.org

Fluorescence Quenching and Enhancement: Intersystem crossing to the triplet state is a common non-radiative decay pathway that quenches fluorescence in many nitroaromatics. rsc.org However, structural modifications that enforce planarity or restrict the torsional motion of the nitro group can suppress this pathway, leading to enhanced fluorescence quantum yields. rsc.orgnih.gov

Influence of the Nitro Group Position: The position of the nitro group on the aromatic ring significantly impacts the electronic energy levels and, consequently, the absorption and emission wavelengths. nih.gov

The following table summarizes the photophysical properties of representative push-pull dyes containing nitro groups or styrylpyridine moieties, illustrating the structure-property relationships.

| Compound Type | Key Structural Features | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Key Property |

|---|---|---|---|---|---|

| Nitro-Styryl Dye | Donor-π-Acceptor (Nitro) | ~450 | ~600 | Moderate | Solvatochromism rsc.org |

| Styrylpyridinium Dye | Cationic Pyridinium (B92312) Acceptor | ~530 | ~760 | Low to Moderate | NIR Emission mdpi.com |

| Planar Nitroaromatic | Rigid, Planar Structure | ~400 | ~550 | High in nonpolar solvents | Suppressed Quenching rsc.orgnih.gov |

Design and Synthesis of Novel Fluorescent Dyes with Tunable Emission

Derivatives of 3-Nitro-2-vinylpyridine are valuable scaffolds for designing novel fluorescent dyes. The synthesis often involves Heck or Suzuki cross-coupling reactions to extend the conjugated system of the vinyl group, attaching various aromatic or electron-donating moieties. nih.gov The emission properties of the resulting dyes can be tuned through systematic structural modifications:

Extending π-Conjugation: Increasing the length of the conjugated path between a donor group and the nitro-vinylpyridine acceptor typically results in a bathochromic (red) shift in both absorption and emission spectra.

Varying Donor/Acceptor Strength: The emission wavelength can be finely controlled by modulating the electron-donating strength of a substituent attached to the vinyl group or by modifying the acceptor strength of the pyridine ring. nih.gov The powerful accepting nature of the nitro group generally pushes the emission towards longer wavelengths. mdpi.com